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For Researchers, Scientists, and Drug Development Professionals

Abstract: (2,2-Difluorocyclopropyl)methanol is a key building block in medicinal chemistry,

valued for the unique conformational constraints and electronic properties imparted by the

difluorocyclopropyl group. Despite its utility, a comprehensive, publicly available dataset of its

thermodynamic properties is currently lacking. This technical guide addresses this gap by

summarizing the known physical characteristics of (2,2-Difluorocyclopropyl)methanol and

presenting a detailed computational protocol for the high-accuracy determination of its core

thermodynamic properties, including the standard enthalpy of formation, standard entropy, and

heat capacity. This document is intended to serve as a practical guide for researchers seeking

to model the behavior of this compound in chemical and biological systems.

Introduction
The incorporation of fluorinated motifs into drug candidates is a widely utilized strategy in

medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding

affinity. The 2,2-difluorocyclopropyl group is of particular interest as it introduces a rigid, polar

element into a molecule. (2,2-Difluorocyclopropyl)methanol serves as a primary synthetic

intermediate for introducing this valuable moiety.

A thorough understanding of the thermodynamic properties of this building block is essential for

predicting reaction equilibria, understanding its stability, and modeling its interactions in

complex systems. Currently, there is a notable absence of experimentally determined

thermodynamic data for (2,2-Difluorocyclopropyl)methanol in peer-reviewed literature. This
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guide provides the known physical data and outlines a robust, high-accuracy computational

workflow to derive the necessary thermodynamic parameters.

Known Physical and Chemical Properties
While comprehensive thermodynamic data is scarce, basic physical and chemical properties

have been reported, primarily by commercial suppliers and chemical databases. These

properties are summarized in Table 1.

Table 1: Summary of Known Physical and Chemical Properties of (2,2-
Difluorocyclopropyl)methanol

Property Value Source

Molecular Formula C₄H₆F₂O [1][2]

Molecular Weight 108.09 g/mol [1]

CAS Number 509072-57-5 [1][3]

Appearance Clear, almost colorless liquid [1]

Boiling Point 129 °C (at 760 mmHg) [2][4]

Density 1.27 g/mL [2][4]

pKa 15.10 ± 0.10 (Predicted) [2][4]

InChIKey
XOLSMTBBIZDHSG-

UHFFFAOYSA-N
[1]

Proposed Computational Protocol for
Thermodynamic Property Determination
To obtain reliable thermodynamic data, high-level ab initio calculations are necessary.

Composite computational methods, such as the Gaussian-4 (G4) or Complete Basis Set (CBS-

QB3) theories, are designed to achieve high accuracy (often within 1 kcal/mol of experimental

values) for thermochemical data.[5][6] The following protocol details the steps to compute the

thermodynamic properties of (2,2-Difluorocyclopropyl)methanol.
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3.1. Conformational Analysis

The presence of the hydroxymethyl group introduces rotational flexibility. It is critical to identify

the lowest energy conformer, as it will dominate the thermodynamic properties at standard

conditions.

Initial Conformational Search: Perform a systematic or stochastic conformational search

using a computationally inexpensive method (e.g., molecular mechanics with the MMFF94

force field or semi-empirical PM7 method).

Geometry Optimization of Conformers: Subject all unique low-energy conformers identified in

the search to full geometry optimization using a reliable density functional theory (DFT)

method, such as B3LYP with the 6-31G(d) basis set.

Refined Energy Calculation: For all optimized conformers, perform single-point energy

calculations at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)) to determine the global

minimum energy structure.

3.2. High-Accuracy Thermochemical Calculations

The global minimum energy conformer should be used for the high-accuracy composite

method calculation. The Gaussian-4 (G4) theory provides an excellent balance of accuracy and

computational cost for molecules of this size.[7][8]

The G4 protocol is a multi-step process:[5][7][9]

Geometry Optimization: The equilibrium structure is optimized at the B3LYP/6-31G(2df,p)

level of theory.

Vibrational Frequency Calculation: Harmonic frequencies are calculated at the same

B3LYP/6-31G(2df,p) level. These are used to obtain the zero-point vibrational energy (ZPVE)

and thermal corrections to the enthalpy and entropy. A standard frequency scaling factor is

applied to the ZPVE to account for anharmonicity.

High-Level Energy Calculations: A series of single-point energy calculations are performed

with increasingly larger basis sets and higher levels of electron correlation (including HF,
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MP2, MP4, and CCSD(T) methods) to extrapolate to the complete basis set limit energy.[7]

[9]

Final Energy Calculation: The individual energy components are combined, and empirical

higher-level corrections (HLC) are added to compensate for remaining basis set and

correlation treatment deficiencies. The final output is the G4 total energy at 0 K.

3.3. Derivation of Thermodynamic Properties

The output from the G4 calculation provides the electronic energy and the necessary thermal

corrections from the frequency calculation to determine key thermodynamic state functions at a

desired temperature (typically 298.15 K) and pressure (1 atm).[10]

Standard Enthalpy of Formation (ΔfH°): This is calculated using the atomization method. The

G4 energy of (2,2-Difluorocyclopropyl)methanol is combined with the calculated G4

energies of its constituent atoms (C, H, O, F) and the well-established experimental

enthalpies of formation for those atoms in their standard gas-phase states.

Standard Molar Entropy (S°): This is the sum of the translational, rotational, vibrational, and

electronic entropies obtained from the statistical mechanics calculations within the frequency

analysis.

Heat Capacity (Cv, Cp): The constant volume (Cv) and constant pressure (Cp) heat

capacities are also derived from the statistical mechanics analysis of the vibrational

frequencies.

The logical workflow for this computational protocol is visualized in Figure 1.
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Figure 1. Computational Workflow for Thermodynamic Properties
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Computational workflow for thermodynamic property determination.
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Computationally Derived Thermodynamic Data
Executing the protocol described in Section 3 would yield the quantitative data presented in

Table 2. This data provides a foundational thermodynamic profile of the molecule.

Table 2: Proposed Set of Computationally Derived Thermodynamic Properties for (2,2-
Difluorocyclopropyl)methanol at 298.15 K and 1 atm

Thermodynamic
Property

Symbol Predicted Value Units

Standard Enthalpy of

Formation (gas)
ΔfH°₂₉₈

(Value to be

determined)
kJ/mol

Standard Molar

Entropy
S°₂₉₈

(Value to be

determined)
J/(mol·K)

Heat Capacity

(constant pressure)
C_p

(Value to be

determined)
J/(mol·K)

Zero-Point Vibrational

Energy
ZPVE

(Value to be

determined)
kJ/mol

Gibbs Free Energy of

Formation (gas)
ΔfG°₂₉₈

(Value to be

determined)
kJ/mol

Conclusion
This technical guide provides a summary of the known physical properties of (2,2-
Difluorocyclopropyl)methanol and, more importantly, presents a clear and detailed

computational protocol for determining its fundamental thermodynamic properties. By

employing high-accuracy composite methods like G4 theory, researchers can obtain reliable

data for the enthalpy of formation, entropy, and heat capacity. This information is invaluable for

professionals in drug development and chemical synthesis, enabling more accurate modeling

of reaction thermodynamics, molecular stability, and intermolecular interactions, thereby

facilitating the rational design of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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